REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH-].[Na+].Cl[P:7](=[O:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O.O1CCOCC1>[NH2:2][O:3][P:7](=[O:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
15.86 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The solution was vigorously stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred an additional 15 min as a white precipitate
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
STIRRING
|
Details
|
while stirring in an ice-salt bath for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid was then collected
|
Type
|
WASH
|
Details
|
washed with H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
thoroughly dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30.4 mmol | |
AMOUNT: MASS | 7.09 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |